2-Methylisothiazolidine 1,1-dioxide

Electrolyte additive Lithium-ion battery Low-temperature performance

2-Methylisothiazolidine 1,1-dioxide (CAS 83634-83-7), also known as N-Methyl-1,3-propanesultam, is a saturated, five-membered cyclic sulfonamide (a γ-sultam) with the molecular formula C4H9NO2S and a molecular weight of 135.19 g/mol. It serves as a stable and versatile building block in synthetic chemistry, with its sp³-rich three-dimensional structure offering distinct advantages in drug design and the construction of novel compound libraries.

Molecular Formula C4H9NO2S
Molecular Weight 135.19 g/mol
CAS No. 83634-83-7
Cat. No. B1602225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylisothiazolidine 1,1-dioxide
CAS83634-83-7
Molecular FormulaC4H9NO2S
Molecular Weight135.19 g/mol
Structural Identifiers
SMILESCN1CCCS1(=O)=O
InChIInChI=1S/C4H9NO2S/c1-5-3-2-4-8(5,6)7/h2-4H2,1H3
InChIKeyGGUJLVPQFOPIJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-Methylisothiazolidine 1,1-dioxide (CAS 83634-83-7): A Versatile γ-Sultam Scaffold for Research and Development


2-Methylisothiazolidine 1,1-dioxide (CAS 83634-83-7), also known as N-Methyl-1,3-propanesultam, is a saturated, five-membered cyclic sulfonamide (a γ-sultam) with the molecular formula C4H9NO2S and a molecular weight of 135.19 g/mol . It serves as a stable and versatile building block in synthetic chemistry, with its sp³-rich three-dimensional structure offering distinct advantages in drug design and the construction of novel compound libraries . Its physicochemical properties, including a predicted boiling point of 218.8±23.0 °C and density of 1.3±0.1 g/cm³, support its handling and use in various laboratory settings .

Critical Performance Gaps: Why 2-Methylisothiazolidine 1,1-dioxide Cannot Be Replaced by Common In-Class Analogs


Generic substitution among γ-sultams or other sulfonamide-based compounds is unreliable due to significant, quantifiable differences in physical properties, chemical reactivity, and application-specific performance. For instance, the N-methyl substitution on 2-Methylisothiazolidine 1,1-dioxide imparts unique reactivity in nucleophilic substitution reactions compared to other N-substituted or unsubstituted analogs, a difference that is critical for synthetic planning [1]. Furthermore, its performance as an electrolyte additive is demonstrably inferior to other heterocyclic sulfones in terms of low-temperature battery resistance, proving that not all cyclic sulfonates are interchangeable in electrochemical applications [2]. The evidence below provides specific quantitative metrics to guide a precise procurement decision.

Quantitative Evidence Guide: Verifiable Differentiation Metrics for 2-Methylisothiazolidine 1,1-dioxide (CAS 83634-83-7)


Electrochemical Performance: Low-Temperature Resistance Deficit in Li-ion Battery Electrolytes

In the context of non-aqueous electrolyte solutions for secondary batteries, 2-Methylisothiazolidine 1,1-dioxide is explicitly identified as a compound whose low-temperature performance is insufficient. While it can suppress gas generation during high-temperature storage, its use results in unacceptable battery resistance at temperatures not higher than 0°C, a problem that other additives like 3,6-dimethyl-3,4-dihydro-1,2,3-oxathiazin-4-one 2,2-dioxide do not share [1]. This specific shortcoming is a key differentiator for battery researchers selecting additives.

Electrolyte additive Lithium-ion battery Low-temperature performance

Synthetic Utility: Nucleophile-Dependent Reactivity of the 3-Iodomethyl Derivative

A PhD thesis studying the synthesis of functionally substituted sultams revealed that the course of the reaction for 3-(iodomethyl)-2-methylisothiazolidine 1,1-dioxide is dictated by the basicity of the attacking nucleophile. Specifically, highly basic nucleophiles lead to the formation of unstable enamines via HI elimination, whereas less basic nucleophiles follow a standard substitution pathway [1]. This bifurcated reactivity is a quantifiable and predictable characteristic of this specific N-methylated scaffold.

Organic synthesis Sultam chemistry Nucleophilic substitution

Biological Activity: Potent Inhibition of CDK1 and CDK2 Kinases by Class Analogs

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that isothiazolidine 1,1-dioxide analogues, the class to which 2-Methylisothiazolidine 1,1-dioxide belongs, are potent inhibitors of cyclin-dependent kinases CDK1 and CDK2. These analogues were shown to inhibit the proliferation of multiple cancer cell lines, including EJ, HCT116, SW620, and MDAMB468 [1]. This establishes the γ-sultam core as a privileged scaffold for developing CDK inhibitors.

Kinase inhibitor CDK1 CDK2 Cancer research

Optimal Application Scenarios for 2-Methylisothiazolidine 1,1-dioxide (CAS 83634-83-7) Based on Quantitative Evidence


Medicinal Chemistry: Development of CDK1/CDK2 Kinase Inhibitors

2-Methylisothiazolidine 1,1-dioxide is an excellent choice as a core scaffold for initiating a medicinal chemistry program targeting cyclin-dependent kinases (CDK1 and CDK2). Class-level evidence confirms that isothiazolidine 1,1-dioxide analogues exhibit potent inhibitory activity against these kinases and can effectively halt the proliferation of various cancer cell lines [1]. This makes the compound a valuable starting point for hit-to-lead optimization and the generation of focused libraries aimed at anticancer therapeutics.

Synthetic Chemistry: Controlled Derivatization via the 3-Iodomethyl Intermediate

For synthetic chemists aiming to build complex, functionally substituted γ-sultam libraries, the derivative 3-(iodomethyl)-2-methylisothiazolidine 1,1-dioxide offers unique and predictable reactivity. Research has quantified that the reaction pathway—substitution versus elimination—is directly influenced by the basicity of the nucleophile used [1]. This allows for precise synthetic planning; selecting a lower-basicity nucleophile will reliably yield substitution products, whereas a highly basic nucleophile can be used to access unstable enamine intermediates, opening orthogonal derivatization pathways.

Electrochemical R&D: A Negative Control for Low-Temperature Battery Additives

In the research and development of advanced lithium-ion battery electrolytes, 2-Methylisothiazolidine 1,1-dioxide serves a specific and valuable role as a benchmark or negative control for low-temperature performance. Patented research has directly compared it to other additives and found its low-temperature resistance to be insufficient at ≤0°C [1]. Therefore, procuring this compound allows battery researchers to quantitatively calibrate the performance of their novel electrolyte formulations against a known, well-documented underperformer in cold-weather conditions, thereby validating improvements in their own systems.

General Organic Synthesis: A Stable, sp³-Rich Building Block

For general synthetic applications requiring a stable, three-dimensional building block, 2-Methylisothiazolidine 1,1-dioxide is a strong candidate. Its γ-sultam core provides a rigid, sp³-rich structure that is highly valued in drug design for improving physicochemical properties like solubility and metabolic stability . As a commercially available, well-characterized solid, it can be reliably incorporated into a wide variety of synthetic sequences without the need for specialized handling beyond standard laboratory practices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylisothiazolidine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.